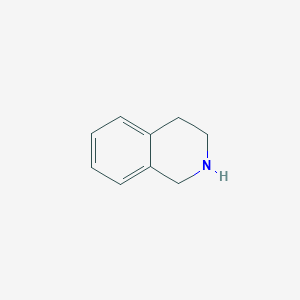

1,2,3,4-Tetrahydroisoquinoline

Overview

Description

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a heterocyclic organic compound featuring a partially saturated isoquinoline backbone. It serves as a privileged scaffold in medicinal chemistry due to its structural versatility and presence in numerous bioactive natural and synthetic compounds . THIQ derivatives are endogenous in mammals, capable of crossing the blood-brain barrier (BBB) and interacting with neurotransmitter systems such as dopamine and serotonin . Their biological effects range from neurotoxicity to neuroprotection, depending on substituent patterns. For example, 1-benzyl-THIQ (1BnTHIQ) is implicated in dopaminergic neurodegeneration, while 1-methyl-THIQ (1MeTHIQ) exhibits neuroprotective properties . THIQ derivatives are also explored for their roles in receptor-targeted therapies, organocatalysis, and antimicrobial agents .

Preparation Methods

Multi-Step Synthesis via Acylation, Cyclization, and Reduction

Acylation of β-Phenylethylamine

The foundational step in synthesizing 1-phenyl-THIQ involves acylating β-phenylethylamine (I) with benzoyl chloride (II) in a non-polar solvent. The reaction, conducted at 0–80°C for ≤5 hours, generates N-phenethyl-benzamide (III) with a 96% yield when benzene is employed as the solvent . Critical parameters include:

-

Molar ratios : Solvent-to-amine (5:1–15:1), organic base-to-amine (1:1–5:1), and benzoyl chloride-to-amine (1:1–3:1) .

-

Catalysts : Triethylamine or pyridine facilitates proton scavenging, ensuring efficient acylation.

This step’s scalability is demonstrated in Example 2 of CN101851200A, where 68.81 g of III was synthesized using benzene, achieving a 96% yield .

Cyclization with Polyphosphoric Acid

N-Phenethyl-benzamide (III) undergoes cyclization in polyphosphoric acid (PPA) at 130–150°C to form 1-phenyl-3,4-dihydroisoquinoline (IV). The exothermic reaction requires controlled heating to prevent decomposition. Key findings include:

-

Workup : Neutralization with saturated NaHCO₃ followed by activated charcoal decolorization produces a light yellow liquid, which is concentrated to isolate IV .

PPA’s role as a Brønsted acid catalyst promotes electrophilic aromatic substitution, forming the isoquinoline core. However, PPA’s corrosivity and challenging handling necessitate alternative catalysts for industrial adoption.

Reduction to 1-Phenyl-THIQ

The final reduction of IV to 1-phenyl-THIQ (V) employs sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions:

-

NaBH₄ : At 0°C for 16 hours, 12.5 g of IV yields 10.7 g of V (85%) .

-

LiAlH₄ : Higher reduction efficiency (84% yield) but requires strict moisture exclusion .

Comparative data for reducing agents:

| Reducing Agent | Quantity (g) | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| NaBH₄ | 5.0 | 85 | 101–110 |

| LiAlH₄ | 3.4 | 84 | 101–110 |

The choice of reductant balances cost and safety, with NaBH₄ being preferable for large-scale applications.

Cyanamide-Mediated Guanidinylation of THIQ

Reaction Mechanism and Conditions

US3590044A discloses a method for synthesizing THIQ-2-carboxamidines by reacting THIQ acid addition salts with cyanamide in aqueous alcohol (e.g., methanol/water) . Critical parameters include:

-

pH control : Initial pH 7.2–9.0, optimized to 7.9–8.5 for maximal yield .

-

Solvent system : Methanol/water (2–30% H₂O) ensures solubility while minimizing cyanamide hydrolysis .

The reaction proceeds via nucleophilic attack of THIQ’s secondary amine on cyanamide, followed by acid quenching to isolate the carboxamidine sulfate salt.

Yield and Scalability

Example 1 demonstrates a 93.5% yield of this compound-2-carboxamidine sulfate using 50% aqueous cyanamide . Key advantages include:

-

Cost-effectiveness : Aqueous cyanamide is 20× cheaper than anhydrous forms .

-

Byproduct management : Adjusting pH to 6.5 post-reaction precipitates the product, simplifying purification .

Alternative Reducing Agents for Dihydroisoquinoline

Metal-Assisted Reduction

Example 2 of CN101851200A substitutes NaBH₄ with metallic sodium for IV reduction:

-

Conditions : 2.6 g Na in ethyl acetate at 0°C for 16 hours yields 83% of V .

-

Drawbacks : Sodium’s pyrophoricity complicates handling, favoring borohydrides for safety.

Industrial Considerations and Challenges

Solvent and Catalyst Selection

Chemical Reactions Analysis

General Chemical Reactions

1,2,3,4-Tetrahydroisoquinoline undergoes a variety of chemical reactions.

- Acylation Acylation with acid anhydrides or acyl chlorides yields N-acyl derivatives .

- Alkylation Reacts with alkyl halides to form N-alkyl derivatives.

- Mannich Reaction Undergoes Mannich reactions with aldehydes and amines.

- Oxidation Can be oxidized to form isoquinoline derivatives.

- Reactions at C1 position Condensation with aldehydes to afford azomethine ylides as key intermediates for C1-functionalization .

Named Reactions

- Pictet-Spengler Reaction this compound participates in the Pictet-Spengler reaction, a crucial process for generating tetrahydroisoquinoline frameworks .

- Castagnoli–Cushman Reaction 3,4-dihydroisoquinolines react with glutaric anhydride in Castagnoli–Cushman reactions yielding tricyclic fused tetrahydroisoquinolines .

Reaction Conditions

The reaction conditions for this compound vary based on the desired chemical transformation.

- General Conditions Many reactions are conducted in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres.

- Catalysis Transition metal catalysts such as palladium or copper compounds are often employed to facilitate reactions like cross-couplings .

Examples of Chemical Reactions

| Reaction Type | Reagents and Conditions | Major Products |

|---|---|---|

| Acylation | Acyl chlorides or anhydrides, base (e.g., triethylamine) | N-acylated tetrahydroisoquinolines |

| Alkylation | Alkyl halides, base | N-alkylated tetrahydroisoquinolines |

| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Isoquinoline derivatives |

| Pictet-Spengler | Aldehydes or ketones, acid catalyst | Substituted tetrahydroisoquinolines |

| Bromination | Bromine or N-bromosuccinimide (NBS) | Brominated tetrahydroisoquinolines |

| Reduction of Nitrile | Reducing agents such as lithium aluminum hydride and hydrogen gas | Primary amines |

| Substitution | Sodium methoxide or potassium thiolate in polar solvents | Formation of various substituted tetrahydroisoquinoline derivatives |

Scientific Research Applications

Medicinal Chemistry Applications

THIQ derivatives are recognized for their therapeutic potential against a range of conditions, particularly neurodegenerative diseases and mental health disorders.

Neuroprotective Effects

Research indicates that certain THIQ derivatives can modulate neuroprotective pathways. For instance, derivatives designed to inhibit gamma-secretase have shown promise in regulating amyloid precursor protein (APP) processing, which is crucial in Alzheimer's disease pathology. These compounds not only stimulate the release of soluble APPα but also inhibit amyloidogenic Abeta release through ERK-dependent signaling pathways .

Antidepressant and Anxiolytic Activities

THIQ compounds have been evaluated for their pharmacological profiles related to depression and anxiety. For example, a study highlighted the high affinity of specific THIQ derivatives for sigma-2 receptors, suggesting their potential as anxiolytics with distinct mechanisms compared to traditional antidepressants .

Synthetic Strategies

The synthesis of THIQ analogs often employs methods that enhance their biological activity. Various synthetic routes have been explored to create analogs with improved efficacy against neurodegenerative disorders .

Pharmacological Applications

The pharmacological landscape for THIQ is expanding, with applications in both drug discovery and development.

Sigma Receptor Ligands

THIQ derivatives have been identified as potent ligands for sigma receptors, particularly sigma-2 receptors. Their selectivity and affinity make them suitable candidates for developing treatments targeting psychiatric disorders and pain management .

Dopaminergic Disorders

THIQ-3-carboxylic acid derivatives have been investigated for their potential in treating dopaminergic nerve diseases. These compounds exhibit structural characteristics that may enhance their therapeutic efficacy in conditions like Parkinson's disease .

Drug Design Innovations

THIQ's unique structural properties allow it to be utilized in the design of novel drug candidates.

Peptidomimetics

This compound-3-carboxylic acid (Tic) serves as a valuable building block in peptide synthesis. Its incorporation into peptidomimetics has led to the development of drugs with enhanced stability and bioactivity. Notably, substituting Tic for proline in enalapril resulted in the successful drug quinapril .

Nanoparticle Formulations

Recent advancements have explored using THIQ-based compounds as nanoparticle carriers for drug delivery systems aimed at treating degenerative diseases. This approach enhances the bioavailability and targeted delivery of therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its specific structure and functional groups. For example, some derivatives of this compound have been shown to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Structural and Functional Differences

Tetrahydroisoquinoline (THIQ) vs. Tetrahydroquinoline

- Structural Distinction: THIQ contains a benzene ring fused to a piperidine ring with a nitrogen atom at position 2, whereas tetrahydroquinoline has the nitrogen at position 1.

- Biological Activity: THIQ derivatives (e.g., 1MeTHIQ) show stronger sedative and locomotor effects compared to tetrahydroquinoline analogs. Silatetrahydroisoquinoline derivatives also demonstrate unique psychotropic activity .

- Receptor Affinity : THIQ-containing ligands exhibit affinity for dopamine and serotonin receptors (5HT1A), making them candidates for neuroimaging probes .

Neurotoxic vs. Neuroprotective Derivatives

Key Findings:

- Metabolism: THIQ and 1MeTHIQ are metabolized similarly, with ~70–76% excreted unchanged and minor hydroxylated/N-methylated metabolites .

- Oxidative Pathways: N-Methyl-THIQ is oxidized by MAO to neurotoxic isoquinolinium ions, mimicking MPTP’s mechanism in Parkinson’s disease .

Pharmacological Activity Comparisons

β-Adrenoceptor Activity

- 6,7-Dimethoxy-THIQ derivatives exhibit weak β-adrenoceptor agonism/antagonism, while unsubstituted THIQ lacks this activity .

- SAR Insight: Methoxy groups at positions 6 and 7 are critical for receptor binding but reduce BBB penetration compared to non-substituted THIQ .

Enzyme Inhibition

- ADAMTS-4 Inhibitors : THIQ derivatives with N-ethyl-N-methyl amide substituents show potent inhibition (IC50 ~10 nM). Removing 6,7-methoxy groups retains activity, suggesting structural flexibility .

- Antifungal Activity : C11-alkyl-THIQ derivatives inhibit ergosterol biosynthesis enzymes (e.g., Δ14-reductase) with potency comparable to clotrimazole .

Biological Activity

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores the pharmacological effects of THIQ and its derivatives, focusing on their mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Overview of this compound

THIQ is a bicyclic compound derived from isoquinoline and is characterized by its tetrahydro structure. It has garnered attention due to its presence in various natural products and its potential as a therapeutic agent against neurodegenerative diseases and other health conditions.

Neuroprotective Effects

Research indicates that THIQ and its methyl derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibit notable neuroprotective properties. These compounds have shown effectiveness in models of neurodegeneration induced by neurotoxins such as MPTP and rotenone. Specifically:

- Mechanism of Action : 1MeTIQ acts as a neuroprotectant by modulating dopamine metabolism and antagonizing neurotoxic effects. Studies have demonstrated that it can mitigate behavioral syndromes associated with neurotoxic exposure in rodent models .

- Case Study : A study highlighted that 1MeTIQ administration resulted in a significant reduction in dopaminergic neuron damage compared to untreated controls .

Antidepressant-Like Activity

THIQ has been investigated for its antidepressant-like effects. In various behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST), both THIQ and 1MeTIQ demonstrated significant antidepressant-like activity:

- Findings : The compounds increased mobility time in these tests, suggesting an alleviation of depressive symptoms .

- Comparison with Traditional Antidepressants : Unlike traditional monoamine-based antidepressants that primarily target serotonin and norepinephrine reuptake, THIQ compounds may offer alternative mechanisms that could be beneficial for treatment-resistant depression .

Antioxidant Properties

THIQ also exhibits antioxidant activity, which contributes to its neuroprotective effects. By reducing oxidative stress in neuronal cells, THIQ can help protect against cellular damage associated with various neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ is crucial for developing more effective analogs. Research has identified key structural features that influence the biological activity of THIQ derivatives:

| Compound | Activity | Key Structural Features |

|---|---|---|

| 1MeTIQ | Neuroprotective | Methyl group enhances potency |

| 6-Hydroxy-THIQ | Antioxidant | Hydroxyl group increases activity |

| Substituted Analogues | Varying effects on neurotransmitter systems | Varying substitutions affect binding affinity |

The modifications in the THIQ structure can lead to significant changes in pharmacological activity, making it a promising scaffold for drug development.

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes to THIQ derivatives with spiroheterocyclic architectures?

To synthesize spiroheterocyclic THIQ derivatives (e.g., 1,2,3,4-substituted spiroheterocyclic tetrahydroisoquinoline-1-ones), focus on cyclization strategies using precursors like N-arylalkylsulfonamides. Employ reagents such as polyphosphoric acid (PPA) for cyclization, and validate structural fidelity via X-ray crystallography and NMR spectroscopy. Solvent choice (e.g., water vs. crystallohydrate matrices) can influence conformational stability in solid-state vs. solution phases .

Q. How can structure-activity relationship (SAR) studies optimize THIQ derivatives for antimicrobial or neuroprotective activity?

Prioritize substituent modifications at the C-1, C-3, and C-7 positions of the THIQ core. For example:

- Antimicrobial activity : Introduce sulfonyl groups at N or alkyl chains at C-3 to enhance lipophilicity and membrane penetration .

- Neuroprotection : Methylation at C-1 (e.g., 1-methyl-THIQ) improves blood-brain barrier permeability and MAO-A/B inhibition, as demonstrated in rat models . Validate activity via in vitro enzyme assays (e.g., HDAC inhibition) and in vivo neuroprotection models .

Q. What safety protocols are essential when handling THIQ in laboratory settings?

THIQ is a skin and eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can photocatalytic methods achieve selective semi-dehydrogenation of THIQ to 3,4-dihydroisoquinoline?

Use noble metal-free photocatalysts (e.g., MoS₂/ZnIn₂S₄ nanocomposites) under visible light. Key parameters:

- Oxidative potential : The catalyst’s valence band must align with THIQ’s first oxidative potential (+1.01 V vs. NHE) to dehydrogenate two protons selectively.

- Reaction conditions : Degas solvents with N₂ to prevent over-oxidation. Monitor progress via GC-MS or HPLC to avoid full dehydrogenation to isoquinoline .

Q. How do THIQ-based hydroxamic acids inhibit histone deacetylases (HDACs), and what in vivo models validate their antitumor efficacy?

THIQ-hydroxamic acids (e.g., compound 34b) chelate Zn²⁺ in HDAC active sites. Optimize the cap group (e.g., phenyl or heteroaryl) for isoform selectivity (e.g., HDAC8). Evaluate efficacy in xenograft models (e.g., MDA-MB-231 breast cancer) using tumor volume reduction and histopathology as endpoints. Compare pharmacokinetics (Cₘₐₓ, t₁/₂) against SAHA (vorinostat) .

Q. What strategies resolve contradictions in THIQ receptor-binding data, particularly for σ-2 receptor ligands?

For 6,7-dimethoxy-THIQ derivatives:

- Structural rigidity : Maintain the tetrahydroisoquinoline ring to preserve σ-2 affinity. Avoid piperidine ring contraction, which reduces activity.

- Binding assays : Use competitive displacement studies (³H-DTG radioligand) with cell lines overexpressing σ-2/TMEM97. Cross-validate with molecular docking to identify steric clashes or unfavorable hydrophobicity .

Q. How does continuous flow photoreactor technology improve THIQ functionalization (e.g., α-alkylation)?

In a flow reactor:

- Reagent mixing : Combine THIQ, methyl vinyl ketone, Ru(bpy)₃Cl₂ catalyst, and TFA in degassed acetonitrile.

- Residence time : Optimize flow rates (e.g., 0.5 mL/min) to maximize conversion while minimizing side reactions (e.g., over-alkylation). Monitor via inline UV-Vis or FTIR .

Q. What crystallographic insights inform salt formation in THIQ derivatives for pharmaceutical formulation?

Co-crystallize THIQ with counterions like hydrogen tartrate. Key steps:

- pKa matching : Select acids with pKa < 9.3 (THIQ’s conjugate acid) for proton transfer.

- X-ray analysis : Resolve hydrogen bonding (e.g., O–H···N interactions) and lattice stability. Hydrate forms (e.g., monohydrate) improve solubility but may alter bioavailability .

Q. Methodological Resources

- Synthetic Protocols : Refer to spiroheterocyclic THIQ synthesis , N-sulfonyl-THIQ preparation , and flow reactor α-alkylation .

- Biological Evaluation : Use HDAC inhibition assays , σ-2 receptor binding studies , and neuroprotection models .

- Analytical Tools : X-ray crystallography , HPLC-MS , and in vivo xenograft models .

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYZHKAOTLEWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14099-81-1 (hydrochloride) | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026115 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown liquid with an unpleasant odor; [Acros Organics MSDS], Liquid | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

91-21-4, 14099-81-1 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W89FBX3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< -15 °C | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.